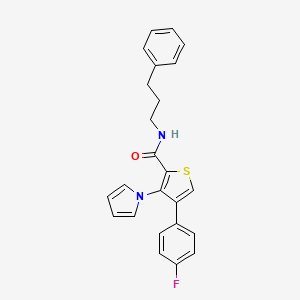

4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

4-(4-Fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic thiophene-based carboxamide derivative with a fluorinated aromatic system. Its structure features a thiophene core substituted with a 4-fluorophenyl group at position 4, a 1H-pyrrol-1-yl moiety at position 3, and an N-(3-phenylpropyl)carboxamide side chain.

Properties

IUPAC Name |

4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2OS/c25-20-12-10-19(11-13-20)21-17-29-23(22(21)27-15-4-5-16-27)24(28)26-14-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-13,15-17H,6,9,14H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFTYLKIGIAVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with the thiophene core.

Attachment of the Fluorophenyl Group: The fluorophenyl group is added through a substitution reaction, often using a halogenated precursor.

Addition of the Phenylpropyl Chain: The phenylpropyl chain is attached via an alkylation reaction.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrrole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and reactivity, making it a valuable compound for developing new synthetic methodologies.

Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases.

Industry: The compound’s properties make it useful in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Core Thiophene Modifications

- 4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291855-61-2): Structural Difference: Replaces the 4-fluorophenyl group with a 4-methylphenyl moiety and substitutes N-(3-phenylpropyl) with N-propyl. The shorter propyl chain may reduce hydrophobic interactions compared to the phenylpropyl group in the target compound .

- 4-(4-Chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0461): Structural Difference: Chlorine replaces fluorine at the para position, and the N-substituent is 3-ethylphenyl.

Amide Side Chain Modifications

- N-(2,4-Dimethoxyphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0355) :

Spectroscopic Characterization

IR spectra of analogous compounds () show consistent peaks for:

- N-H stretch : ~3300 cm⁻¹ (amide bond).

- C=O stretch : ~1680 cm⁻¹ (carboxamide).

- C-S-C vibrations : ~690 cm⁻¹ (thiophene ring).

Fluorine substituents (as in the target compound) would introduce distinct C-F stretching (~1250 cm⁻¹) absent in methyl- or chloro-substituted analogs .

Comparative Data Table

Biological Activity

The compound 4-(4-fluorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure includes a thiophene ring, a pyrrole group, and a fluorinated phenyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis.

Anticancer Activity

A series of in vitro studies have been conducted to evaluate the anticancer properties of this compound.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| B | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| C | A549 (Lung Cancer) | 10.0 | Inhibition of migration and invasion |

These findings indicate that the compound may serve as a lead structure for developing novel anticancer therapeutics.

Antimicrobial Properties

The antimicrobial efficacy was assessed against several pathogens, including Gram-positive and Gram-negative bacteria. The results are summarized below:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains.

Neuroprotective Effects

Research into the neuroprotective properties of the compound involved assessing its ability to reduce oxidative stress in neuronal models. Key findings include:

- Reduction in Reactive Oxygen Species (ROS) : The compound significantly decreased ROS levels in neuronal cells exposed to oxidative stress.

- Inhibition of Apoptosis : It was found to inhibit caspase activation, thereby preventing cell death in models of neurodegeneration.

Case Studies

A notable case study involved the application of this compound in a murine model of glioblastoma. Treatment with the compound resulted in a significant reduction in tumor volume compared to controls, highlighting its potential as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.